3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
CAS No.: 2548994-85-8
Cat. No.: VC11830377
Molecular Formula: C18H21N5O2S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548994-85-8 |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 3-[4-(5-ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide |
| Standard InChI | InChI=1S/C18H21N5O2S/c1-2-14-12-19-18(20-13-14)23-9-5-8-22(10-11-23)17-15-6-3-4-7-16(15)26(24,25)21-17/h3-4,6-7,12-13H,2,5,8-11H2,1H3 |
| Standard InChI Key | BJLUPPLBPBLHJX-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Introduction
Structural Components
-
1,2-Benzothiazole 1,1-dioxide: This is a derivative of benzothiazole, which is an aromatic heterocyclic compound known for its stability and reactivity. The addition of two oxygen atoms as a dioxide group modifies its chemical properties, potentially affecting its solubility and reactivity.
-
1,4-Diazepan-1-yl: This part of the molecule is derived from diazepane, a seven-membered ring containing two nitrogen atoms. Diazepanes are known for their pharmacological activities, often being part of drugs with neurological effects.
-
5-Ethylpyrimidin-2-yl: This moiety is derived from pyrimidine, a six-membered ring containing two nitrogen atoms. Pyrimidines are crucial in biological systems, forming part of nucleic acids and being involved in various metabolic processes.
Potential Applications
Given the components of this compound, it could potentially have applications in pharmaceuticals, particularly in areas related to neurological disorders or as part of research into new drug candidates. The presence of a diazepane ring suggests possible anxiolytic or sedative properties, while the pyrimidine moiety could contribute to interactions with biological systems at the molecular level.
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole dioxide core, the preparation of the diazepane derivative, and the incorporation of the pyrimidine moiety. Specific synthesis routes are not detailed in the available literature, suggesting that this compound might require novel or adapted synthetic methodologies.
Research Findings and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume